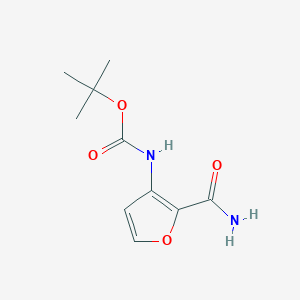

tert-Butyl (2-carbamoylfuran-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-carbamoylfuran-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-6-4-5-15-7(6)8(11)13/h4-5H,1-3H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJVFXIQRQPLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701813 | |

| Record name | tert-Butyl (2-carbamoylfuran-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655255-07-5 | |

| Record name | 1,1-Dimethylethyl N-[2-(aminocarbonyl)-3-furanyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655255-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-carbamoylfuran-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Curtius Rearrangement: One common method for synthesizing tert-Butyl (2-carbamoylfuran-3-yl)carbamate involves the Curtius rearrangement. This process starts with a carboxylic acid, which reacts with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. The intermediate undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, leading to the formation of the isocyanate derivative.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (2-carbamoylfuran-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (2-carbamoylfuran-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be installed on an amine to protect it from unwanted reactions during a synthetic sequence. It can later be removed under acidic conditions (e.g., trifluoroacetic acid) or by heating . The molecular targets and pathways involved are primarily related to its use in synthetic organic chemistry rather than biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Research Findings

A. Electronic and Steric Effects

- Furan vs. Pyridine : The furan ring in the target compound offers electron-rich aromaticity, enhancing nucleophilic reactivity compared to the electron-deficient pyridine in tert-Butyl (2-bromopyridin-3-yl)carbamate . Bromine substitution in the latter increases steric bulk and facilitates halogen-bonding interactions in catalytic systems.

- Indole Derivatives : The indole moiety in tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate provides a rigid, planar structure that mimics natural tryptophan-based ligands, making it valuable in kinase inhibitor design .

C. Reactivity and Stability

- The Boc group in all compounds ensures amine protection during synthesis. However, furan-based derivatives may undergo oxidative degradation under harsh conditions, whereas pyridine or indole analogs demonstrate higher thermal stability .

Biological Activity

Introduction

Tert-butyl (2-carbamoylfuran-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following molecular formula:

- Molecular Formula : C₉H₁₃N₃O₃

- Molecular Weight : 199.21 g/mol

The structure includes a furan ring, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, studies have shown that derivatives can act as inhibitors of acetylcholinesterase (AChE) and β-secretase, enzymes implicated in Alzheimer's disease pathology. These inhibitors may reduce the aggregation of amyloid-beta peptides, thus potentially mitigating neurotoxicity associated with Alzheimer's disease .

2. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, likely through modulation of inflammatory pathways. In vitro studies have demonstrated that certain carbamate derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid-beta . This suggests a protective effect against neuroinflammation.

3. Neuroprotective Properties

In vivo studies have indicated that this compound may offer neuroprotection in models of cognitive impairment induced by scopolamine. The compound's ability to modulate oxidative stress and inflammation could be pivotal in preserving neuronal integrity .

Case Study 1: Neuroprotection in Alzheimer’s Models

A study examined the effects of a related compound on astrocytes treated with amyloid-beta. The results showed a reduction in cell death and inflammatory markers when treated with the compound, indicating its potential as a neuroprotective agent .

Case Study 2: In Vivo Efficacy

In an animal model using scopolamine to induce cognitive deficits, treatment with this compound resulted in improvements in memory tasks compared to control groups. However, the efficacy was not statistically significant when compared directly to established treatments like galantamine .

Table 1: Summary of Biological Activities

Table 2: Comparison with Other Compounds

| Compound Name | AChE Inhibition | Neuroprotection | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Galantamine | Strong | Yes | Moderate |

| Donepezil | Strong | Yes | Low |

Q & A

Q. What synthetic routes are recommended for tert-Butyl (2-carbamoylfuran-3-yl)carbamate, and how can intermediates be purified?

The compound is typically synthesized via Boc protection of the amine group on a furan scaffold. A common approach involves coupling 2-carbamoylfuran-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or triethylamine) . Purification often employs column chromatography using silica gel with gradients of ethyl acetate/hexane. For intermediates prone to decomposition, flash chromatography under inert atmospheres is advised. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR is critical .

Q. How should researchers safely handle and store this compound?

Storage conditions depend on stability: refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and direct light. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols .

Q. What analytical techniques confirm the compound’s structural integrity?

- NMR : ¹H NMR should show the tert-butyl singlet at ~1.4 ppm and carbamate carbonyl resonance at ~155 ppm in ¹³C NMR.

- Mass Spectrometry : ESI-MS or HRMS can confirm the molecular ion ([M+H]⁺) with exact mass matching C₁₀H₁₄N₂O₄ (theoretical ~226.0954 g/mol).

- IR Spectroscopy : Stretch bands for carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) groups are key .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in derivatives of this carbamate?

Diastereoselective synthesis often employs chiral auxiliaries or catalysts. For example, Garcia et al. (2021) demonstrated intramolecular α-amidoalkylation using tert-butyl carbamates with enantiopure starting materials, achieving >90% de via steric hindrance and hydrogen-bond-directed crystallization . Asymmetric catalysis (e.g., BINOL-derived phosphoric acids) can also induce chirality during coupling steps .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

The furan ring’s planar geometry and Boc group’s bulkiness complicate crystal packing. SHELXL refinement (via SHELX suite) is recommended for resolving disorder in tert-butyl groups. High-resolution data (≤1.0 Å) collected at low temperatures (100 K) improve model accuracy. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the lattice and can be analyzed using Mercury software .

Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?

The Boc group is acid-labile (cleaved by TFA or HCl in dioxane) but stable under mild bases (pH <10). Kinetic studies show hydrolysis half-life (t₁/₂) of ~24 hours in pH 7.4 buffer at 25°C, extending to weeks under anhydrous storage. For reactions requiring base, alternative protecting groups (e.g., Fmoc) are preferable .

Q. What strategies mitigate environmental impact during disposal?

Waste should be treated with activated carbon to adsorb organic components before incineration. Hydrolysis under acidic conditions (e.g., 6M HCl, 60°C) degrades the carbamate into non-toxic tert-butanol and urea derivatives. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) are recommended for large-scale disposal .

Methodological Case Studies

3.1 Case Study: Resolving Contradictory Reactivity Data

A 2023 study reported unexpected decomposition during Suzuki-Miyaura coupling. Post-analysis revealed residual palladium catalysts accelerating Boc cleavage. Solution: Post-reaction quenching with thiol-functionalized resin (e.g., QuadraPure™) removed Pd, stabilizing the product .

3.2 Case Study: Scaling Up Synthesis

Lab-scale yields (60–70%) dropped to 40% during scale-up due to inefficient mixing. Switching from batch to flow chemistry (microreactor, 0.5 mL/min flow rate) improved heat dissipation and yield (68%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.